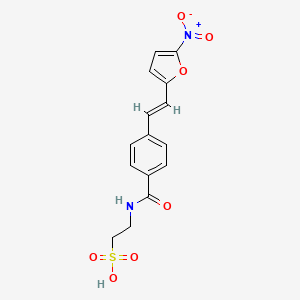
1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone is an organic compound that features a furan ring substituted with a 1,3-dioxane moiety and an ethanone group. This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the stability of the dioxane ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone can be achieved through a multi-step process. One common method involves the acetalization of 5-hydroxymethylfurfural with 1,3-propanediol, followed by selective hydrogenation using a bimetallic Ni-Re catalyst supported on TiO2 . The reaction is carried out under controlled pH conditions to balance the rates of deprotection and hydrogenation, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated furans, nitrofurans, and other substituted derivatives.
Applications De Recherche Scientifique
1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the dioxane ring provides stability and rigidity to the molecule. These interactions can influence the compound’s binding affinity and specificity towards different biological targets, such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Furan-2-yl)-5-methyl-1,3-dioxane-5-carboxylic acid
- 1-(Furan-2-yl)ethanone
- (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one
Uniqueness
1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone is unique due to its combination of a furan ring and a 1,3-dioxane ring, which imparts both reactivity and stability. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
88308-82-1 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
1-[5-(1,3-dioxan-2-yl)furan-2-yl]ethanone |
InChI |
InChI=1S/C10H12O4/c1-7(11)8-3-4-9(14-8)10-12-5-2-6-13-10/h3-4,10H,2,5-6H2,1H3 |
Clé InChI |
BKABFOAXNKEUQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(O1)C2OCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


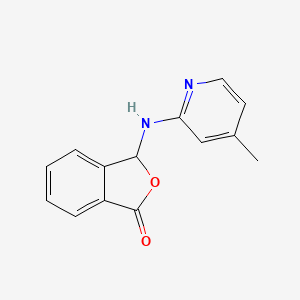
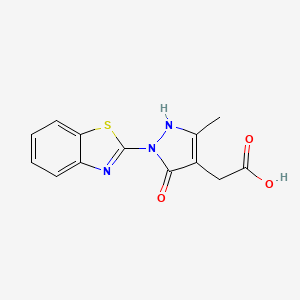
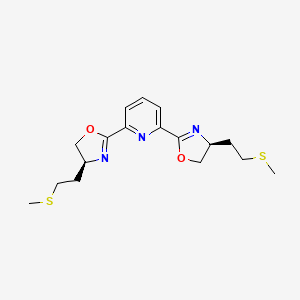

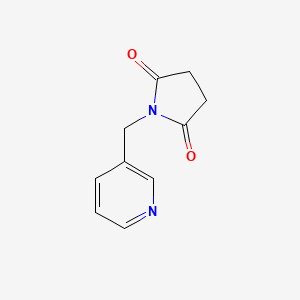
![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)
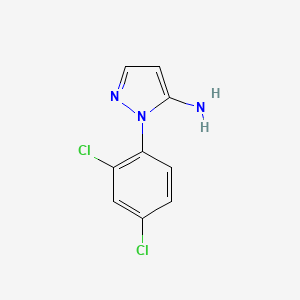
![({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12880626.png)
![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)


